

Chemical and physical properties of 5-Chloro-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitroaniline

Cat. No.: B175071

[Get Quote](#)

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-nitroaniline

A Note on Nomenclature: Initial inquiries for "**5-Chloro-4-methoxy-2-nitroaniline**" consistently yielded data for "5-Chloro-2-methoxy-4-nitroaniline." This suggests a common transposition of the substituent positions. This guide will focus on the accurately documented compound, 5-Chloro-2-methoxy-4-nitroaniline.

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 5-Chloro-2-methoxy-4-nitroaniline, a valuable intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.

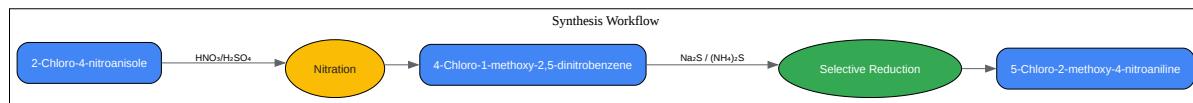
Chemical and Physical Properties

5-Chloro-2-methoxy-4-nitroaniline is a substituted aromatic amine. Its structure incorporates a chlorine atom, a methoxy group, and a nitro group, which impart specific reactivity and physical characteristics. These functional groups make it a versatile building block in organic synthesis.

Identifiers and Descriptors

Identifier	Value
IUPAC Name	5-chloro-2-methoxy-4-nitroaniline [1]
CAS Number	6259-08-1
Molecular Formula	C ₇ H ₇ CIN ₂ O ₃ [1]
SMILES	COCl=CC(=C(C=C1N)Cl)--INVALID-LINK--[O-] [1]
InChI	InChI=1S/C7H7CIN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 [1]
InChIKey	POKAEVPBUOLQIY-UHFFFAOYSA-N [1]

Physical and Chemical Data


Property	Value
Molecular Weight	202.59 g/mol [1]
Melting Point	131 °C
Boiling Point	400.1 °C at 760 mmHg
Density	1.452 g/cm ³
XLogP3	1.7 [1]
Hydrogen Bond Donors	1 [1]
Hydrogen Bond Acceptors	4 [1]

Experimental Protocols

While specific, detailed experimental protocols for 5-Chloro-2-methoxy-4-nitroaniline are not readily available in peer-reviewed journals, a plausible synthesis and purification can be devised based on established methods for structurally similar compounds.

Synthesis of 5-Chloro-2-methoxy-4-nitroaniline (Hypothetical Protocol)

The synthesis of 5-Chloro-2-methoxy-4-nitroaniline can be conceptualized as a multi-step process starting from a readily available precursor. A potential synthetic route is outlined below, based on analogous transformations of substituted anilines and nitrobenzenes.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of 5-Chloro-2-methoxy-4-nitroaniline.

Methodology:

- **Nitration of 2-Chloro-4-nitroanisole:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath. Slowly add 2-chloro-4-nitroanisole to the cooled acid mixture while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation of Dinitro Intermediate:** Carefully pour the reaction mixture onto crushed ice, which will cause the dinitrated product to precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry the crude 4-chloro-1-methoxy-2,5-dinitrobenzene.
- **Selective Reduction of the Nitro Group:** The selective reduction of one nitro group in the presence of another is a delicate process. A common method involves the use of sodium sulfide or ammonium sulfide in an alcoholic solvent. Dissolve the dinitro compound in ethanol or methanol and add a solution of sodium sulfide in water dropwise. The reaction is typically exothermic and should be controlled with cooling. Monitor the reaction by TLC until the starting material is consumed.

- **Isolation and Purification of the Final Product:** After the reaction is complete, remove the solvent under reduced pressure. The residue will contain the desired product and inorganic salts. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-Chloro-2-methoxy-4-nitroaniline.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.[\[2\]](#)

Methodology:

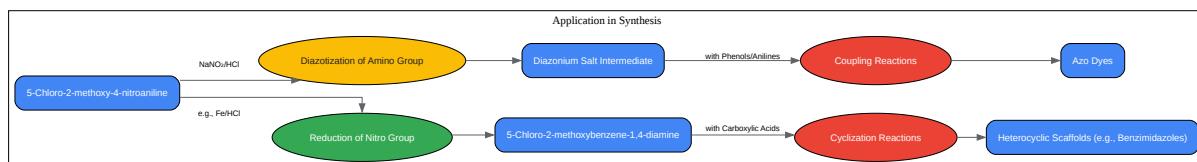
- **Solvent Selection:** Test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not at room temperature. For nitroanilines, ethanol, methanol, or a mixture of ethanol and water are often effective.
- **Dissolution:** In an Erlenmeyer flask, dissolve the crude 5-Chloro-2-methoxy-4-nitroaniline in a minimum amount of the hot recrystallization solvent.
- **Decolorization (Optional):** If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
- **Hot Filtration:** Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Methods

The purity and identity of 5-Chloro-2-methoxy-4-nitroaniline can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reverse-phase column is suitable for the analysis of aromatic nitro compounds.
- Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[3]
- Detection: UV detection at a wavelength of around 254 nm is typically effective for these types of compounds.


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the structure of the molecule. The expected spectra would show characteristic peaks for the aromatic protons, the methoxy group protons, and the amine protons, as well as the carbon signals for the benzene ring and the methoxy group.

Applications in Drug Discovery and Organic Synthesis

5-Chloro-2-methoxy-4-nitroaniline is primarily used as an intermediate in the synthesis of more complex molecules. Its functional groups provide multiple points for further chemical modification.

- Dye and Pigment Industry: The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes.
- Pharmaceutical and Agrochemical Synthesis: The nitro group can be reduced to an amine, and the chloro group can be displaced through nucleophilic aromatic substitution, allowing for the construction of a wide variety of heterocyclic and other bioactive molecules. While the direct biological activity of 5-Chloro-2-methoxy-4-nitroaniline is not extensively documented, derivatives of substituted nitroanilines have shown a range of biological activities, including antimicrobial and anticancer properties.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of 5-Chloro-2-methoxy-4-nitroaniline.

The versatile chemical nature of 5-Chloro-2-methoxy-4-nitroaniline makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The presence of multiple reactive sites allows for the generation of diverse molecular architectures.

In conclusion, 5-Chloro-2-methoxy-4-nitroaniline is a key chemical intermediate with significant potential in various fields of chemical synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxy-4-nitroaniline | C7H7ClN2O3 | CID 80410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]

- 3. Separation of N-(5-Chloro-2-methoxy-4-nitrophenyl)pyridin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Chemical and physical properties of 5-Chloro-4-methoxy-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175071#chemical-and-physical-properties-of-5-chloro-4-methoxy-2-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com